N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a thiophene-2-sulfonamide moiety. The methoxyacetyl group likely enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-11-15(19)18-8-2-4-12-6-7-13(10-14(12)18)17-24(20,21)16-5-3-9-23-16/h3,5-7,9-10,17H,2,4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGJZHJTCSLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid and a suitable activating agent such as DCC (dicyclohexylcarbodiimide).
Attachment of the Thiophene-2-sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological targets.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The quinoline ring system may also interact with DNA or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline Derivatives
- Compound 3i: (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide Structural Differences: The benzyl group at the 6-position and a bulky tert-butyl sulfamide substituent distinguish it from the target compound. Synthesis: Achieved a 62.7% yield via a multi-step procedure, suggesting efficient coupling of the sulfamide group . Implications: The benzyl substitution may enhance lipophilicity and receptor binding affinity compared to the thiophene-sulfonamide group in the target compound.
- N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide Structural Differences: Features a tetrahydroisoquinoline core (positional isomer of tetrahydroquinoline) with a trifluoroacetyl group and a cyclopropylethyl-fluorophenyl side chain. Synthesis: Scalable to 100 g with rigorous NMR and HRMS validation, indicating robust industrial applicability . Implications: The trifluoroacetyl group may confer greater metabolic resistance than the methoxyacetyl group in the target compound.
Sulfonamide Variants
- 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid Structural Differences: Replaces the thiophene-sulfonamide with a benzothiazolylamino-thiazole carboxylic acid system. Pharmacological Data: Cited in patent examples (Tables 1–5) for undisclosed biological activity, likely targeting enzymes or receptors distinct from the sulfonamide class .
Physicochemical and Pharmacological Insights
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hybrid structure that combines elements from tetrahydroquinoline and thiophene moieties. Its molecular formula is , with a molecular weight of 378.46 g/mol. The presence of the methoxyacetyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and various receptors. For instance, tetrahydroquinolines have been studied for their ability to modulate dopamine and norepinephrine receptors . Additionally, the thiophene sulfonamide component suggests potential activity as an enzyme inhibitor or receptor modulator .
Potential Biological Activities
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation .
- Anticancer Activity : The unique structure allows it to engage in interactions that may inhibit cancer cell proliferation. Specific studies are needed to elucidate these mechanisms further .
- Neurological Applications : Given the interactions with neurotransmitter systems, this compound could also be explored for potential neuroprotective effects or treatment of neurological disorders .
Case Studies and Experimental Data
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the binding interactions at a molecular level. These simulations can help predict how this compound interacts with its targets over time under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
